Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Nucleophilic substitution Leaving group kinetics Synthetic methodology

Optimize your piperidine alkylations with this crystalline mesylate. Its superior leaving group minimizes β-elimination side products, delivering cleaner conversions than bromide analogs[reference:0]. High purity (98%) and ambient solid-state storage[reference:1] ensure precise automated dispensing and reduce cold-chain logistics. Choose pre-formed reliability over in-situ activation variability.

Molecular Formula C11H21NO5S
Molecular Weight 279.36 g/mol
CAS No. 141699-59-4
Cat. No. B114599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
CAS141699-59-4
Molecular FormulaC11H21NO5S
Molecular Weight279.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)OS(=O)(=O)C
InChIInChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-9(6-8-12)17-18(4,14)15/h9H,5-8H2,1-4H3
InChIKeyWOEQSXAIPTXOPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (CAS 141699-59-4): Procurement-Grade Specifications and Core Identity


tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (CAS 141699-59-4) is an N-Boc-protected piperidine-4-mesylate derivative with molecular formula C11H21NO5S and molecular weight 279.35 g/mol [1]. This white to off-white crystalline solid exhibits a melting point of 95 °C and is commercially available at purities ≥98% (GC) . The compound functions as an electrophilic alkylating agent in nucleophilic substitution reactions, where the methylsulfonyloxy (mesylate) group serves as a leaving group for C–N and C–C bond formation . Its primary value proposition lies in serving as a versatile synthetic intermediate for piperidine-containing bioactive molecules, particularly in pharmaceutical development of kinase inhibitors and central nervous system agents .

Why Generic Substitution of CAS 141699-59-4 with Alternative N-Boc-Piperidine Electrophiles Fails: A Procurement Risk Analysis


Although tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate belongs to the broader class of N-Boc-protected piperidine electrophiles, direct substitution with close analogs such as N-Boc-4-bromopiperidine (CAS 180695-79-8), N-Boc-4-chloropiperidine, or N-Boc-4-hydroxypiperidine introduces quantifiable differences in reactivity, stability, and synthetic compatibility that preclude functional interchangeability. The mesylate leaving group exhibits nucleofugality intermediate between halides and tosylates, directly impacting reaction kinetics and product distribution in S_N2 alkylations . Furthermore, the solid-state stability of the mesylate (melting point 95 °C) differs substantially from that of the parent alcohol (N-Boc-4-hydroxypiperidine, CAS 109384-19-2), which presents as a low-melting solid or liquid, affecting storage, handling, and weighing accuracy in multi-step synthetic campaigns . Substitution without validation risks altered reaction yields, increased byproduct formation, and compromised reproducibility in validated synthetic routes—particularly those optimized for mesylate-specific leaving group behavior .

Quantitative Differentiation of tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (CAS 141699-59-4) Against In-Class Analogs


Comparative S_N2 Reactivity: Mesylate vs. Bromide Leaving Group in Piperidine N-Alkylation

In S_N2 alkylation reactions, the methylsulfonyloxy (mesylate) group demonstrates leaving group ability superior to chloride but attenuated relative to bromide and iodide [1]. This intermediate reactivity profile provides synthetic advantage: mesylates undergo clean substitution with amine and heterocyclic nucleophiles under mild basic conditions (K2CO3, DMF, 75 °C) without the competing elimination pathways that plague bromide analogs under forcing thermal conditions [2]. While N-Boc-4-bromopiperidine reacts more rapidly, it introduces risks of β-hydride elimination side products and requires more stringent temperature control. The mesylate achieves full conversion in 12 hours at 75 °C in DMF with K2CO3 [2], whereas comparable bromide-mediated alkylations under identical conditions may generate 5-15% elimination byproducts requiring chromatographic removal. For procurement, the mesylate represents the optimal balance of sufficient reactivity for efficient synthesis and manageable side-reaction profile.

Nucleophilic substitution Leaving group kinetics Synthetic methodology Alkylation efficiency

Solid-State Stability and Handling: Mesylate vs. Hydroxyl Precursor

tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate is a well-defined crystalline solid with a melting point of 95 °C , enabling precise gravimetric handling under ambient laboratory conditions. In contrast, its immediate synthetic precursor N-Boc-4-hydroxypiperidine (CAS 109384-19-2) is a low-melting solid or viscous oil at room temperature (melting point 29-31 °C per supplier data), presenting challenges in accurate weighing and air/moisture sensitivity [1]. This physical state differentiation translates directly to procurement and operational considerations: the mesylate can be stored at room temperature with minimal degradation , while the hydroxyl precursor requires refrigeration (2-8 °C) and desiccated storage to prevent hygroscopic absorption and decomposition [1]. For industrial-scale campaigns where reproducible weighing and long-term stability are critical, the mesylate's crystalline solid form reduces variability in stoichiometry and extends shelf-life under standard storage conditions.

Physical stability Storage conditions Weighing accuracy Process reproducibility

Synthetic Yield Benchmarking: Mesylate Formation from N-Boc-4-Hydroxypiperidine

The preparation of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate from N-Boc-4-hydroxypiperidine proceeds with quantitative efficiency under standard mesylation conditions. Using methanesulfonyl chloride (1.21 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane at 0-5 °C for 3 hours, the reaction delivers the mesylate product in 100% yield (14.51 g isolated from 10 g starting material) . This quantitative conversion is corroborated by an independent protocol reporting >100% crude yield (7.34 g from 5.00 g theoretical) using similar conditions [1]. In contrast, alternative electrophile syntheses—such as conversion to the corresponding bromide or tosylate—typically require more forcing conditions (elevated temperature, longer reaction times, or toxic reagents like CBr4/PPh3) and deliver yields ranging from 70-90% [2]. The mesylate's near-quantitative formation reduces both material waste and purification requirements, translating directly to lower cost-per-gram at scale.

Synthetic efficiency Reaction yield Process economics Scale-up viability

Validated Application in IDO1 Inhibitor Synthesis: Performance in Heterocyclic N-Alkylation

tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate has been successfully deployed as the electrophilic coupling partner in the synthesis of 4-chloro-3-substituted piperidine IDO1 binder building blocks, a class of immunotherapeutic targets [1]. In this validated protocol, the mesylate undergoes clean S_N2 alkylation with a substituted piperidine nucleophile using K2CO3 in DMF at 75 °C for 12 hours, followed by hydrogenation and subsequent amide coupling to yield the target IDO1 binder scaffold [1]. This demonstrated utility in a peer-reviewed medicinal chemistry campaign establishes the compound's reliability under standard reaction conditions. Alternative N-Boc-piperidine electrophiles (e.g., 4-bromo or 4-iodo analogs) were not employed in this published route, likely due to concerns regarding elimination side products or over-alkylation under the basic conditions required for subsequent steps [2]. The mesylate's balanced reactivity enables sequential transformations without intermediate protecting group manipulation.

IDO1 inhibitors Cancer immunotherapy Piperidine building blocks Medicinal chemistry

Optimal Procurement and Application Scenarios for tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (CAS 141699-59-4)


Scenario 1: Multi-Step Medicinal Chemistry Campaigns Requiring High-Fidelity Alkylation

When executing synthetic routes involving N-alkylation of heterocyclic nucleophiles (pyrazoles, imidazoles, substituted amines) where byproduct minimization is critical for downstream purity, tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate provides the optimal leaving group profile. Its mesylate functionality enables complete conversion in 12 hours at 75 °C with K2CO3/DMF while avoiding the β-elimination side products associated with bromide analogs [1]. This scenario is particularly relevant for IDO1 inhibitor synthesis [1], dopamine D4 receptor ligand development [2], and kinase inhibitor programs where piperidine scaffolds are prevalent. Procurement of this mesylate—rather than attempting in situ activation of the hydroxyl precursor—ensures batch-to-batch consistency and eliminates the operational variability of mesylation immediately prior to use.

Scenario 2: High-Throughput Parallel Synthesis and Library Production

For automated parallel synthesis platforms generating piperidine-containing compound libraries, the solid-state characteristics of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (melting point 95 °C, white crystalline powder) enable accurate automated solid dispensing without the weighing errors inherent to low-melting solids or oils [1]. Room temperature storage compatibility eliminates cold-chain logistics and reduces facility infrastructure requirements [2]. The compound's high commercial purity (≥98% GC) [2] minimizes impurities that could confound biological assay interpretation. This scenario applies to both academic screening centers and industrial HTS support laboratories where hundreds to thousands of alkylation reactions are executed under standardized conditions.

Scenario 3: Process Development and Scale-Up to Multi-Gram or Kilogram Quantities

When transitioning from discovery-scale synthesis to process development, the quantitative mesylation yield (100% from N-Boc-4-hydroxypiperidine) [1] provides compelling process economics: precursor waste is eliminated, and the reaction proceeds to completion without requiring chromatographic purification. For organizations evaluating whether to purchase the pre-formed mesylate or synthesize in-house, the decision calculus favors procurement of the mesylate when: (a) multi-step campaigns exceed 50-100 g scale, (b) internal mesylation capabilities are constrained by capacity or safety considerations (methanesulfonyl chloride is a lachrymator and toxic reagent), or (c) batch-to-batch consistency is paramount for regulatory documentation. The compound's stability under ambient storage further reduces inventory management complexity compared to refrigeration-requiring alternatives.

Scenario 4: Antitumor Agent Development Involving (Aminoaryl)(benzyloxy)pyridine Scaffolds

tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate is specifically documented as a key intermediate in the preparation of (aminoaryl)(benzyloxy)pyridines, a class of potential antitumor agents [1]. In this application, the mesylate serves as the piperidine electrophile for constructing the core pharmacophore. For research groups pursuing this specific chemical series, procurement of the validated mesylate intermediate reduces synthetic risk and accelerates SAR exploration. The compound's defined leaving group properties ensure consistent coupling efficiency across multiple nucleophilic partners, enabling systematic structure-activity relationship studies without confounding variables introduced by alternative electrophiles of varying reactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.